molecular formula C2H2Cl3F B1211354 1,1,2-Trichloro-1-fluoroethane CAS No. 811-95-0

1,1,2-Trichloro-1-fluoroethane

Cat. No. B1211354
CAS RN: 811-95-0
M. Wt: 151.39 g/mol
InChI Key: ZKVMMSGRDBQIOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-chloro-1-fluoroethene, involves intricate chemical processes, where equilibrium geometries and molecular structures are determined using quantum chemical calculations and experimental data from isotopologues. These methodologies may be adapted for synthesizing 1,1,2-Trichloro-1-fluoroethane, ensuring precise molecular structures through advanced techniques like coupled cluster and density functional theory (Gambi et al., 2019).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 1,2-difluorotetrachloroethane, reveals the presence of isomeric forms and provides detailed insights into interatomic distances and valency angles, which can be extrapolated to understand the structure of 1,1,2-Trichloro-1-fluoroethane. Techniques like electron diffraction have been pivotal in ascertaining these parameters, offering a glimpse into the structural intricacies of halogenated ethanes (Iwasaki et al., 1957).

Chemical Reactions and Properties

Reactions involving halogenated ethanes, including 1,1,2-Trichloro-1-fluoroethane, often entail halide-promoted fragmentation, leading to the formation of fluorodienes. Such reactions demonstrate the reactivity and potential application of these compounds in synthetic chemistry, offering pathways to novel structures and materials (Schlosser et al., 1984).

Physical Properties Analysis

The physical properties of halogenated ethanes are significantly influenced by their molecular structure. Studies on compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate have shed light on the ability of these molecules to effect electrophilic aromatic substitutions, indicating the intricate balance between molecular structure and physical reactivity (Banks et al., 2003).

Chemical Properties Analysis

The chemical properties of 1,1,2-Trichloro-1-fluoroethane, like its halogenated counterparts, are characterized by their reactivity towards fluorination and dehydrochlorination. Studies on similar molecules provide insights into the mechanisms of chlorine substitution by fluorine, highlighting the role of fluorinating agents in modifying chemical structures and properties (Kolenko et al., 1984).

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

1,1,2-Trichloro-1-fluoroethane has been studied using nuclear magnetic resonance (NMR) spectroscopy to determine the ground-state energies and rates of interconversion of its rotational isomers. This research contributes to our understanding of molecular structures and dynamics in halogenated ethanes, an important class of compounds in chemistry (Weigert et al., 1970).

Electrosynthesis Applications

Research has explored the electrosynthesis of various compounds from 1,1,2-trichloro-1,2,2-trifluoroethane, including trifluoroethene and difluoroethene. This indicates its potential use in synthesizing new chemical compounds using electrochemical methods (Cabot et al., 1997).

Phase Separation in Manufacturing

The compound plays a role in the manufacturing of materials like poly(vinylidene fluoride), where it is used in conjunction with hydrogen fluoride. Understanding the liquid-liquid equilibria of systems involving 1,1-dichloro-1-fluoroethane is crucial for designing efficient phase separators in these manufacturing processes (Kang & Lee, 1995).

Catalytic Reactions

1,1,2-Trichloro-1-fluoroethane undergoes various catalytic reactions, such as disproportionation and isomerization, especially in the presence of hydrogen fluoride. These reactions are significant in the context of industrial chemistry and environmental science (Blanchard et al., 1990).

Spectroscopic Analysis

Its utility extends to spectroscopic analysis as well, where high-resolution infrared absorption cross-sections of related compounds like 1,1-dichloro-1-fluoroethane are important for monitoring atmospheric pollutants and understanding chemical interactions (Harrison, 2019).

properties

IUPAC Name

1,1,2-trichloro-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl3F/c3-1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVMMSGRDBQIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230897
Record name 1,1,2-Trichloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trichloro-1-fluoroethane

CAS RN

811-95-0
Record name 1,1,2-Trichloro-1-fluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trichloro-1-fluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2-Trichloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-TRICHLORO-1-FLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LFT9Q0HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
SC York, DF Cox - The Journal of Physical Chemistry B, 2003 - ACS Publications
The reaction of CFCl 2 CH 2 Cl over the stoichiometric Cr 2 O 3 (101̄2) surface yields CFCl CH 2 , HC⋮CH, and surface halogen. The 1,2-dihalo-elimination reaction to CFCl CH 2 is …
Number of citations: 13 pubs.acs.org
CW Huskins, P Tarrant, JF Bruesch… - Industrial & …, 1951 - ACS Publications
In an effort to develop a more satisfactory method for the preparation of certain haloethylenes, the thermal de-hydrohalogenation of some chlorofluoroethanes was studied. The effect of …
Number of citations: 5 pubs.acs.org
H Yin - 1996 - elibrary.ru
The present studies were undertaken to investigate the in vivo and in vitro metabolism, potential mechanism of toxicity, and structure-metabolism relationship at both qualitative and …
Number of citations: 0 elibrary.ru
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
G Tornow, R Locht, R Kaufel, H Baumgärtel… - Chemical physics, 1990 - Elsevier
The vacuum ultraviolet absorption spectra of the three fluorochloroethene isomers were measured in the 6–13 eV photon energy range. Additionally, the He(I) and Ne(I) photoelectron …
Number of citations: 13 www.sciencedirect.com
AJ Sicard, RT Baker - Chemical Reviews, 2020 - ACS Publications
This Review chronicles the progress made in the field of small fluorocarbon synthesis since their invention in the early 1930s by Thomas Midgley, Jr., and his coworkers, with special …
Number of citations: 85 pubs.acs.org
MW Abee, SC York, DF Cox - The Journal of Physical Chemistry B, 2001 - ACS Publications
The basicity of oxide surfaces is often associated with surface lattice oxygen anions. CO 2 is the standard probe molecule for investigating surface basicity, but limited information is …
Number of citations: 47 pubs.acs.org
TJ Bruno, KH Wertz - Journal of Chromatography A, 1996 - Elsevier
The retention characteristics of thirteen heavier ethane-based and eight ethene-based halocarbon fluids related to alternative refrigerant research have been studied as a function of …
Number of citations: 4 www.sciencedirect.com
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
TJ Bruno - 1990 - books.google.com
The Special Publication contains infrared and mass spectra for a wide range of chlorofluoro-bromo ethanes and ethylenes that are relevant to research on alternative refrigerants. …
Number of citations: 11 books.google.com

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